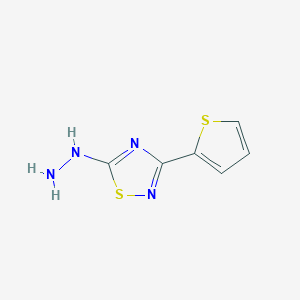

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole

描述

属性

IUPAC Name |

(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-9-6-8-5(10-12-6)4-2-1-3-11-4/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBJRBPVNOUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371422 | |

| Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-74-3 | |

| Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Thiosemicarbazides and Hydrazine Derivatives

The most common and reliable method for synthesizing 1,3,4-thiadiazoles, including 5-substituted derivatives, is the cyclization of thiosemicarbazides or hydrazine-containing precursors. This involves:

- Acylation of thiosemicarbazide followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid to form the thiadiazole ring with high yield and purity.

- Cyclization of thiosemicarbazones by oxidative agents like ferric chloride to yield 2-amino-5-substituted thiadiazoles.

- Direct cyclization of thiosemicarbazides with acetyl chloride or orthoformate esters in acidic media to form 5-substituted 1,3,4-thiadiazoles.

These methods provide a versatile platform for introducing various substituents at the 5-position, including hydrazinyl groups, by appropriate choice of starting materials and reaction conditions.

Hydrazine-Based Cyclization

Hydrazine hydrate is a key reagent in the synthesis of hydrazinyl-substituted thiadiazoles. For example, 2,5-dimercapto-1,3,4-thiadiazole can be synthesized by refluxing hydrazine hydrate with carbon disulfide in the presence of pyridine, followed by acidification and recrystallization. Subsequent reaction of this intermediate with hydrazine hydrate under reflux conditions leads to the formation of 2,5-dihydrazino-1,3,4-thiadiazole derivatives, which are structurally related to 5-hydrazinyl-substituted thiadiazoles.

Specific Preparation of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole

Synthetic Route Overview

The synthesis of this compound typically involves:

- Starting from a thiophen-2-yl-substituted thiosemicarbazide or thiosemicarbazone .

- Cyclization under dehydrating conditions to form the 1,2,4-thiadiazole ring.

- Introduction or retention of the hydrazinyl group at the 5-position by reaction with hydrazine hydrate or related hydrazine derivatives.

A representative synthetic scheme is as follows:

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of thiophen-2-carbohydrazide with carbon disulfide and hydrazine hydrate in pyridine, reflux 5 h | 2,5-dimercapto-1,3,4-thiadiazole derivative | ~72% | Formation of thiadiazole core with thiophenyl substituent |

| 2 | Treatment of above with hydrazine hydrate in ethanol, reflux 6 h | 2,5-dihydrazino-1,3,4-thiadiazole derivative | ~66% | Introduction of hydrazinyl groups at 5-position |

| 3 | Purification by recrystallization from ethanol | Pure this compound | - | Confirmed by melting point and spectral data |

This method is supported by spectral data such as FTIR (disappearance of NH2 asymmetric bands and appearance of NH stretching), UV-Vis (characteristic n-π* and π-π* transitions), and melting point consistency with literature values.

Alternative Cyclization Using Hydrazonoyl Chlorides

Another approach involves the heterocyclization of hydrazonoyl chlorides derived from thiophene-2-carboxaldehyde with hydrazinecarbodithioates or thiosemicarbazones in the presence of triethylamine in ethanol or dioxane. This method allows for:

- Mild reaction conditions (room temperature stirring or reflux for 4–8 hours).

- Formation of 1,3,4-thiadiazole derivatives with thiophen-2-yl substituents.

- Good yields and purity after crystallization.

This approach is particularly useful for synthesizing a series of thiadiazole derivatives with varied hydrazinyl substitutions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Thiosemicarbazide cyclization | Thiophen-2-carbohydrazide, hydrazine hydrate, carbon disulfide | Pyridine, HCl | Reflux 5-6 h | 66-72% | High yield, straightforward | Requires careful handling of CS2 |

| Hydrazonoyl chloride cyclization | Hydrazonoyl chloride, hydrazinecarbodithioates | Triethylamine, ethanol/dioxane | Room temp to reflux, 1-8 h | Moderate to high | Mild conditions, versatile | Multi-step precursor synthesis |

| Oxidative cyclization of thiosemicarbazones | Thiosemicarbazones | Ferric chloride | Room temp | Moderate | Good for substituted derivatives | Oxidative conditions may limit sensitive groups |

Research Findings and Analytical Data

- Spectroscopic Characterization : FTIR spectra show characteristic bands for NH stretching (~3279, 3082 cm⁻¹), C=N (~1604 cm⁻¹), and C=O (~1730 cm⁻¹) confirming the formation of the thiadiazole ring and hydrazinyl substitution.

- UV-Vis Spectra : Peaks at 353 nm (n-π) and 277 nm (π-π) are typical for these heterocycles, indicating conjugation involving the thiophene and thiadiazole rings.

- Melting Points : Consistent melting points around 200-202 °C confirm purity and identity, matching literature values for similar compounds.

- Yields : Reported yields range from 60% to 77%, depending on the method and purification steps, indicating efficient synthetic protocols.

化学反应分析

Types of Reactions

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

科学研究应用

Chemistry

In chemistry, 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications. They may act as enzyme inhibitors or interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with biological molecules, leading to changes in their function.

相似化合物的比较

Key Observations :

- Enzyme Inhibition : Fused bis-thiadiazole analogs (e.g., 1,4-benzodioxin derivatives) demonstrate strong enzyme inhibition, highlighting the importance of fused heterocyclic systems for antidiabetic activity .

Physicochemical and Electronic Properties

- Solubility: The hydrazinyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., 5-amino-3-phenyl-1,2,4-thiadiazole) .

- Electronic Effects: Thiophene’s electron-rich nature may stabilize charge-transfer interactions, whereas cyano or indole substituents (e.g., Compound 4) prioritize π-π stacking .

生物活性

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a thiophene ring and a hydrazine group. Its molecular formula is with a molecular weight of approximately 198.27 g/mol. The synthesis typically involves the cyclization of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide under dehydrating conditions, such as using phosphorus oxychloride .

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit antibacterial and antifungal activities against various pathogens. In particular, studies indicate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

Recent investigations highlight the anticancer potential of this compound. In vitro studies have shown its effectiveness against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). One study reported an IC50 value of 4.37 µM for HepG-2 cells and 8.03 µM for A-549 cells when tested against a series of synthesized thiadiazole derivatives . Molecular docking studies further support these findings by demonstrating strong binding interactions with target enzymes involved in cancer proliferation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases. Research indicates that thiadiazole derivatives can reduce inflammation markers in animal models . These effects are attributed to the modulation of inflammatory pathways and cytokine production.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The hydrazine moiety can form covalent bonds with active sites on enzymes, inhibiting their function.

- Receptor Interaction : The compound may interact with specific receptors in biological systems, altering their activity and downstream signaling pathways.

- Cytotoxicity : In cancer cells, it may induce apoptosis through pathways involving caspases and cytochrome C release .

Case Studies

- Anticancer Study : A recent study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on HepG-2 and A-549 cell lines. The results indicated that certain derivatives had superior anticancer activity compared to standard treatments like cisplatin .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of bacteria and fungi. The study found significant inhibition zones indicating strong antimicrobial activity .

Data Summary

常见问题

Q. Advanced

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (<3 eV) suggests high electrophilicity, enhancing interactions with biological targets .

- Molecular docking : Simulate binding affinities with enzymes like cyclooxygenase (COX) or microbial targets. AutoDock Vina or Schrödinger Suite can model interactions, with docking scores ≤-7 kcal/mol indicating strong binding .

- Molecular dynamics (MD) : Assess stability in aqueous environments (e.g., RMSD <2 Å over 50 ns simulations) .

How can researchers evaluate the antimicrobial potential of this compound?

Q. Advanced

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compounds with MIC ≤16 µg/mL are considered potent .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

- Mechanistic studies :

- Membrane permeability assays : Use SYTOX Green uptake to quantify cell membrane disruption .

- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or β-lactamase via spectrophotometric methods .

What strategies resolve tautomerism-related ambiguities in the structural analysis of this compound?

Q. Advanced

- Variable-temperature NMR : Detect thione-thiol tautomerism by observing proton shifts at elevated temperatures (e.g., 40–80°C) .

- X-ray crystallography : Resolve tautomeric forms via single-crystal analysis. For example, the thione form typically shows a planar thiadiazole ring with a C=S bond length of ~1.67 Å .

- Theoretical calculations : Compare experimental IR/NMR data with DFT-predicted spectra for dominant tautomers .

How can contradictory biological activity data across studies be analyzed for this compound?

Q. Advanced

- Meta-analysis : Compile IC₅₀/MIC values from multiple studies and assess variability using statistical tools (e.g., ANOVA, p ≤0.05). Differences may arise from assay conditions (e.g., pH, serum content) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

- Resistance profiling : Test against drug-resistant strains (e.g., MRSA) to identify broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。